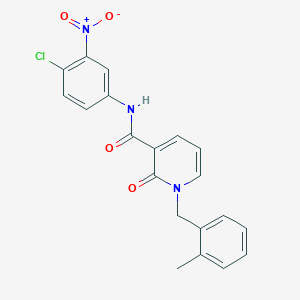

N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 2-methylbenzyl group at position 1 and a 4-chloro-3-nitrophenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-13-5-2-3-6-14(13)12-23-10-4-7-16(20(23)26)19(25)22-15-8-9-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZYEWRCZXSJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, which are known for their wide range of biological activities. Its chemical structure is characterized by the presence of a chloro and nitro group, which may contribute to its biological effects.

Biological Activity

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance, an analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration . This suggests that the compound may have applications in cancer therapy.

2. Enzyme Inhibition

Dihydropyridine derivatives are often investigated for their ability to inhibit specific enzymes. The compound has been noted for its potential as a Met kinase inhibitor, which is crucial in cancer treatment due to the role of the Met pathway in tumor growth and metastasis .

3. Antimicrobial Activity

Preliminary studies have shown that related dihydropyridine compounds possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This broad-spectrum activity highlights the potential for developing new antibiotics based on this scaffold.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Kinases : The compound's structure allows it to interact with and inhibit kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds may influence ROS levels, contributing to their cytotoxic effects on cancer cells.

Case Study 1: Antitumor Efficacy

A study involving a related dihydropyridine compound reported significant antitumor efficacy in a preclinical model. The compound was administered orally and resulted in complete tumor stasis in xenograft models. This study underscores the potential therapeutic application of these compounds in oncology .

Case Study 2: Enzyme Selectivity

Another investigation focused on the selectivity of enzyme inhibition by similar dihydropyridine derivatives. Modifications in the chemical structure were shown to enhance selectivity and potency against specific kinases, paving the way for targeted therapies with reduced side effects .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Substituted Benzyl Analogs

Key Insight : The 2-methylbenzyl group in the target compound likely improves metabolic stability compared to halogenated analogs, which may exhibit stronger target affinity but higher toxicity risks .

Kinase-Targeting Analogs

- BMS-777607 : A Met kinase inhibitor with structural similarities, including a 2-oxo-dihydropyridine core. Substituents (ethoxy, fluorophenyl) confer selectivity for kinase superfamilies .

- c-Met/HGFR Inhibitors: Compounds like N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 1025720-94-8) demonstrate that electron-withdrawing groups (e.g., Cl, F) enhance kinase binding, whereas the target compound’s nitro group may confer distinct electronic properties .

Antimicrobial Analogs

- Sulfonamide Derivatives : Compounds 11 and 18 in share a 2-oxo-dihydropyridine scaffold but incorporate sulfonamide groups. These derivatives exhibit potent antimicrobial activity, suggesting that the carboxamide group in the target compound might be less effective against pathogens unless paired with specific substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-chloronicotinic acid derivatives with substituted anilines (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and catalytic p-toluenesulfonic acid under reflux (80–100°C, 12–24 hours) . Yield optimization requires careful control of stoichiometry (1:1.1 molar ratio of acid to amine) and solvent polarity (water or methanol). Crystallization from methanol improves purity .

Q. How is tautomerism resolved in structural characterization of dihydropyridine derivatives like this compound?

- Methodology : X-ray crystallography and NMR spectroscopy are critical. For instance, X-ray analysis of analogous compounds confirmed the keto-amine tautomer (lactam form) over hydroxy-pyridine forms due to intramolecular hydrogen bonding (N–H⋯O) stabilizing the planar conformation . NMR (¹H and ¹³C) should be conducted in DMSO-d₆ to observe distinct amide proton signals (~10–12 ppm) and aromatic ring coupling patterns .

Q. What spectroscopic techniques are recommended for confirming the molecular structure of this compound?

- Methodology : Use a combination of:

- FT-IR : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methylbenzyl substituents (δ 2.3–2.5 ppm for CH₃), and carboxamide carbonyl (δ ~165 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters for improved scalability and reproducibility?

- Methodology : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design (temperature: 80°C vs. 100°C; solvent: water vs. methanol; catalyst: 5% vs. 10% p-TsOH) can identify interactions affecting yield. Response surface methodology (RSM) then refines optimal conditions . Statistical tools like ANOVA validate significance (p < 0.05).

Q. What strategies address contradictions in spectral data interpretation (e.g., unexpected peaks in NMR)?

- Methodology :

- Variable Temperature (VT) NMR : Resolve dynamic processes (e.g., rotational barriers in substituted benzyl groups) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity .

- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .

Q. How do intermolecular interactions (e.g., hydrogen bonds) affect crystallization and solubility?

- Methodology : Analyze crystal packing via X-ray diffraction. For example, centrosymmetric dimers formed via N–H⋯O hydrogen bonds (2.8–3.0 Å) in analogous compounds reduce solubility in non-polar solvents. Solubility profiles can be predicted using Hansen solubility parameters (HSPs) and correlated with lattice energy calculations .

Q. What copolymerization strategies could stabilize or functionalize this compound for targeted applications?

- Methodology : Incorporate the compound into polycationic copolymers (e.g., with DMDAAC) via free-radical polymerization using APS initiators. Monitor monomer feed ratios (e.g., 1:2 CMDA:DMDAAC) and reaction kinetics (GPC for molecular weight distribution) to optimize dye-fixation properties on substrates .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational (DFT) and experimental (X-ray) bond-length data?

- Methodology :

- Benchmarking : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data for key bonds (e.g., C=O: 1.22 Å experimental vs. 1.24 Å calculated). Adjust basis sets (e.g., 6-311++G**) or include solvent effects in simulations .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.